molecular formula C13H12N2O B11892131 2-Ethoxy-6-methylquinoline-3-carbonitrile

2-Ethoxy-6-methylquinoline-3-carbonitrile

Cat. No.: B11892131
M. Wt: 212.25 g/mol
InChI Key: JKWNVEYYAYDYQH-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylquinoline-3-carbonitrile is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of an ethoxy group at the 2-position and a methyl group at the 6-position, along with a carbonitrile group at the 3-position, makes this compound unique and potentially useful for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-6-methylquinoline-3-carbonitrile typically involves the construction of the quinoline ring followed by the introduction of the ethoxy, methyl, and carbonitrile groups. One common method is the Vilsmeier-Haack reaction, which involves the reaction of an aniline derivative with a formylating agent such as DMF and POCl3 to form the quinoline ring. Subsequent functionalization steps introduce the ethoxy, methyl, and carbonitrile groups under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-6-methylquinoline-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

2-Ethoxy-6-methylquinoline-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death. The compound may also interact with other molecular targets, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-ethoxy-3-methylquinoline
  • 2-Chloro-6-methylquinoline-3-carbonitrile
  • 2-Chloro-6-methoxyquinoline-3-carbonitrile

Uniqueness

2-Ethoxy-6-methylquinoline-3-carbonitrile is unique due to the presence of the ethoxy group at the 2-position, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C13H12N2O

Molecular Weight

212.25 g/mol

IUPAC Name

2-ethoxy-6-methylquinoline-3-carbonitrile

InChI

InChI=1S/C13H12N2O/c1-3-16-13-11(8-14)7-10-6-9(2)4-5-12(10)15-13/h4-7H,3H2,1-2H3

InChI Key

JKWNVEYYAYDYQH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C=C(C=CC2=N1)C)C#N

Origin of Product

United States

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